9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole
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Overview
Description
9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole is a complex organic compound that features a carbazole core linked to a benzimidazole moiety through a phenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. One common method involves the formation of the benzimidazole ring through the condensation of o-phenylenediamine with an aromatic aldehyde, followed by cyclization. The carbazole core can be synthesized via a palladium-catalyzed C-N coupling reaction. The final step involves linking the benzimidazole and carbazole units through a Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, using reagents like bromine or nitric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The benzimidazole moiety is known for its biological activity, making this compound a candidate for drug development .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including anticancer and antiviral activities. Its ability to interact with biological macromolecules makes it a promising lead compound for drug discovery .
Industry
In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its electronic properties, such as high charge mobility and stability, make it suitable for use in advanced materials .
Mechanism of Action
The mechanism of action of 9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets. The benzimidazole moiety can inhibit enzymes by binding to their active sites, while the carbazole core can intercalate into DNA, disrupting its function. These interactions lead to the compound’s biological effects, such as enzyme inhibition and DNA damage .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-benzo[d]imidazole: Shares the benzimidazole moiety but lacks the carbazole core.
9-Phenylcarbazole: Contains the carbazole core but lacks the benzimidazole moiety.
2-Phenylbenzimidazole: Similar structure but with different substitution patterns.
Uniqueness
9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole is unique due to the combination of the carbazole and benzimidazole moieties, which confer distinct electronic and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C37H25N3 |
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Molecular Weight |
511.6 g/mol |
IUPAC Name |
9-phenyl-3-[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C37H25N3/c1-3-11-29(12-4-1)39-34-17-9-7-15-31(34)32-25-28(23-24-35(32)39)26-19-21-27(22-20-26)37-38-33-16-8-10-18-36(33)40(37)30-13-5-2-6-14-30/h1-25H |
InChI Key |
HNQKYTMZDQVQCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=CC=CC=C82 |
Origin of Product |
United States |
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